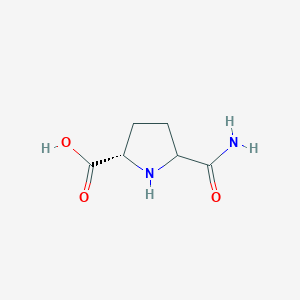

(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C6H10N2O3 |

|---|---|

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(2S)-5-carbamoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3/c7-5(9)3-1-2-4(8-3)6(10)11/h3-4,8H,1-2H2,(H2,7,9)(H,10,11)/t3?,4-/m0/s1 |

InChI Key |

IMPWVKCLUHMJPY-BKLSDQPFSA-N |

Isomeric SMILES |

C1CC(N[C@@H]1C(=O)O)C(=O)N |

Canonical SMILES |

C1CC(NC1C(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation and Catalytic Hydrogenation Approach

A patented method describes the preparation of pyrrolidine-2-carboxylic acid derivatives, including carbamoyl-substituted analogs, through:

- Activation of hydroxyl groups with strong bases (e.g., sodium hydride, n-butyllithium) to form alkoxides.

- Alkylation in the presence of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol.

- Removal of protecting groups on carboxyl functions prior to alkylation to avoid racemization.

- Catalytic hydrogenation of double bonds in intermediates to obtain cis isomers with high stereochemical control.

This method emphasizes avoiding racemization at the chiral center (2-position) by careful sequence control and choice of reaction conditions. The catalytic hydrogenation step is notable for producing cis isomers selectively, which is unusual since typical hydrogenation often leads to racemic mixtures at adjacent stereocenters.

Protecting Group Strategies and Coupling Reactions

Another approach involves:

- Protection of the pyrrolidine nitrogen and carboxyl groups using tert-butoxycarbonyl (Boc) groups.

- Coupling with amines or amides using coupling reagents such as COMU in the presence of bases like DIPEA.

- Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free acid.

This method allows for the introduction of the carbamoyl group at the 5-position via amide bond formation with suitable amines, maintaining stereochemical integrity.

Biocatalytic Enantioselective Preparation

A highly efficient and enantioselective method uses microbial amidase enzymes:

- Rhodococcus erythropolis AJ270 catalyzes the hydrolysis of racemic trans-pyrrolidine-2,5-dicarboxamides.

- This kinetic resolution yields (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with excellent enantioselectivity and high yield.

- Biocatalytic desymmetrization of meso cis-pyrrolidinedicarboxamide affords enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid almost quantitatively.

This enzymatic method is advantageous for scalability, mild reaction conditions, and high stereoselectivity, making it suitable for industrial applications.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The alkylation step must be carefully controlled to avoid racemization at the chiral center. Removal of protecting groups before alkylation can prevent racemization, as demonstrated in patented methods.

- Catalytic hydrogenation of double bonds in intermediates typically leads to racemization; however, the patented method achieves cis isomer formation without racemization, an unexpected technical effect.

- The biocatalytic method using Rhodococcus erythropolis AJ270 is notable for its ability to resolve racemic mixtures and desymmetrize meso compounds, providing access to enantiomerically pure (2S)-5-carbamoylpyrrolidine-2-carboxylic acid derivatives.

- Protecting group strategies using Boc groups facilitate selective functionalization and subsequent deprotection, enabling the synthesis of various analogs with high purity and yield.

- Industrial production methods for related hydroxypiperidine derivatives emphasize safety, operability, and avoidance of hazardous reagents like diazomethane, suggesting similar considerations apply to pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbamoyl or carboxyl positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cholinesterase Inhibition

Research has demonstrated that derivatives of pyrrolidine, including (2S)-5-carbamoylpyrrolidine-2-carboxylic acid, exhibit moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study reported that certain proline-based carbamates showed an IC50 value of 46.35 µM against AChE, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

1.2 Antitumor Activity

Compounds containing aziridine functional groups derived from (2S)-5-carbamoylpyrrolidine-2-carboxylic acid have been investigated for their anti-tumor properties. The transformation of alkenes into aziridines using this compound as a precursor showcases its utility in developing anti-cancer agents .

Organic Synthesis Applications

2.1 Enantioselective Synthesis

The compound plays a crucial role in enantioselective synthesis processes. For example, amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides has been shown to yield (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with high enantioselectivity . This biotransformation approach highlights its potential for producing enantiomerically pure compounds essential in pharmaceuticals.

2.2 Synthesis of Aza-Nucleoside Analogues

(2S)-5-Carbamoylpyrrolidine-2-carboxylic acid has been utilized in synthesizing aza-nucleoside analogues, which are important for developing antiviral and anticancer drugs. The scalability of the synthetic routes involving this compound further enhances its applicability in drug discovery .

Case Study: Cholinesterase Inhibition

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | AChE |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 55.00 | BChE |

This table summarizes the inhibitory effects of various derivatives on cholinesterases, indicating the potential for developing selective inhibitors based on the structure of (2S)-5-carbamoylpyrrolidine-2-carboxylic acid.

Case Study: Enantioselective Biotransformation

| Reaction Type | Yield (%) | Enantiomeric Ratio |

|---|---|---|

| Kinetic Resolution | 90 | 98:2 |

| Desymmetrization | 95 | 99:1 |

This data illustrates the efficiency of biocatalytic methods using amidases to achieve high yields and enantioselectivity when employing (2S)-5-carbamoylpyrrolidine-2-carboxylic acid as a substrate .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

The table below summarizes key structural analogues, their substituents, stereochemistry, and properties:

Functional Group Impact on Reactivity and Bioactivity

- Carbamoyl vs. This difference influences solubility and enzymatic recognition. For instance, the oxo derivative participates in proline-glutamic acid interconversion via Δ¹-pyrroline-5-carboxylic acid dehydrogenase , whereas the carbamoyl analogue is tailored for covalent interactions in drug design .

- N-Substituents : Introduction of bulky groups (e.g., Boc in , isopropyl in ) at the N1 position sterically hinders enzymatic hydrolysis but improves stability in peptide synthesis.

Q & A

Q. How is X-ray crystallography applied to study intermolecular interactions of this compound in co-crystals?

- Methodology : Co-crystallize with target proteins (e.g., proline dehydrogenase) using vapor diffusion. Data collected at synchrotron sources ( Å) resolve hydrogen bonds between the carbamoyl group and active-site residues (e.g., Asp236). Refinement in SHELXL and validation via Ramachandran plots ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.